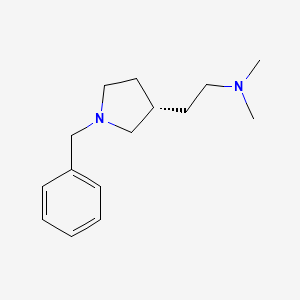
(S)-2-(1-benzylpyrrolidin-3-yl)-N,N-dimethylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(1-benzylpyrrolidin-3-yl)-N,N-dimethylethanamine is a chiral compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrrolidine ring, along with a dimethylaminoethyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-benzylpyrrolidin-3-yl)-N,N-dimethylethanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the pyrrolidine ring.
Attachment of the Dimethylaminoethyl Side Chain: The final step involves the alkylation of the nitrogen atom with a dimethylaminoethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
(S)-2-(1-benzylpyrrolidin-3-yl)-N,N-dimethylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or acyl halides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines with reduced nitrogen functionality.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(S)-2-(1-benzylpyrrolidin-3-yl)-N,N-dimethylethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-2-(1-benzylpyrrolidin-3-yl)-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (S)-1-Benzylpyrrolidin-3-ylmethanamine
- (S)-1-Benzylpyrrolidin-3-ylmethanol
- (S)-1-Benzylpyrrolidin-3-ylcyclopropylamine
Uniqueness
(S)-2-(1-benzylpyrrolidin-3-yl)-N,N-dimethylethanamine is unique due to its specific combination of a benzyl group and a dimethylaminoethyl side chain. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.
特性
分子式 |
C15H24N2 |
|---|---|
分子量 |
232.36 g/mol |
IUPAC名 |
2-[(3S)-1-benzylpyrrolidin-3-yl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C15H24N2/c1-16(2)10-8-15-9-11-17(13-15)12-14-6-4-3-5-7-14/h3-7,15H,8-13H2,1-2H3/t15-/m0/s1 |
InChIキー |
QZSJRXMQIBBGSH-HNNXBMFYSA-N |
異性体SMILES |
CN(C)CC[C@H]1CCN(C1)CC2=CC=CC=C2 |
正規SMILES |
CN(C)CCC1CCN(C1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















